2-(Methanesulfonylmethyl)phenol

Description

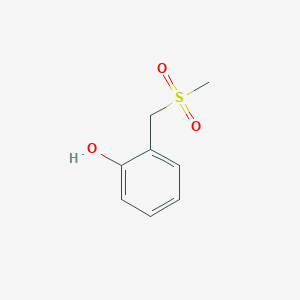

2-(Methanesulfonylmethyl)phenol (IUPAC name: 2-(methylsulfonylmethyl)phenol) is an organosulfur compound with the molecular formula C₇H₈O₃S and an average molecular mass of 172.20 g/mol . It features a phenol group (-OH) substituted at the ortho position with a methanesulfonylmethyl (-CH₂SO₂CH₃) moiety. The sulfonyl group is a strong electron-withdrawing group (EWG), which significantly influences the compound’s acidity, solubility, and reactivity. This compound is structurally distinct due to the combination of a phenolic hydroxyl group and a sulfonylmethyl substituent, making it relevant in synthetic chemistry and materials science.

Propriétés

IUPAC Name |

2-(methylsulfonylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-12(10,11)6-7-4-2-3-5-8(7)9/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOAJIIEJSFMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53380-29-3 | |

| Record name | 2-(methanesulfonylmethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

2-(Methanesulfonylmethyl)phenol, also known as a sulfonyl phenol derivative, has garnered attention due to its potential biological activities. This compound's structure, characterized by the presence of a methanesulfonyl group attached to a phenolic ring, suggests various interactions with biological systems that may lead to therapeutic applications.

The molecular formula for this compound is . Its chemical structure allows for unique reactivity patterns and biological interactions. The sulfonyl group can enhance solubility and bioavailability, making it a candidate for drug development.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study examining various synthesized compounds, it was found that derivatives of this compound showed varying degrees of inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the phenolic structure could enhance antimicrobial efficacy.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 12 |

| Control (Ciprofloxacin) | S. aureus | 25 |

| Control (Ciprofloxacin) | E. coli | 22 |

Antifungal Activity

In addition to its antibacterial properties, the compound also demonstrated antifungal activity against strains such as Candida albicans. The disc diffusion method revealed that at higher concentrations, the compound effectively inhibited fungal growth.

| Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|

| 25 | 10 |

| 50 | 15 |

| 75 | 20 |

The mechanism of action for this compound appears to involve the disruption of microbial cell membranes and inhibition of essential enzymatic pathways. The sulfonyl group may interact with thiol groups in proteins, leading to altered protein function and cellular integrity.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various phenolic compounds, including this compound. The study utilized both in vitro and in vivo models to assess the compound's effectiveness against resistant bacterial strains. Results indicated that the compound not only inhibited bacterial growth but also demonstrated low cytotoxicity towards human cell lines, suggesting a favorable therapeutic index.

Research on Synthesis and Biological Evaluation

In another investigation focusing on the synthesis of sulfonated phenolic compounds, researchers synthesized several derivatives of this compound. These derivatives were screened for biological activity, revealing that modifications to the methanesulfonyl group could enhance both antimicrobial and anti-inflammatory properties.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

To contextualize its properties, 2-(methanesulfonylmethyl)phenol is compared with structurally related phenols and sulfonyl-containing compounds. Key differences in substituents, electronic effects, and applications are highlighted below.

2.1. Structural and Electronic Comparisons

Key Observations:

- Acidity: The sulfonyl group in this compound enhances acidity compared to o-cresol, as the EWG stabilizes the deprotonated phenoxide ion .

- Substituent Position: In 3-methyl-4-methylsulfonylphenol , the para-substituted sulfonyl group may improve solubility in polar solvents compared to the ortho-substituted target compound, where intramolecular hydrogen bonding between -OH and -SO₂CH₃ could reduce solubility.

- Reactivity: (2-Cyanophenyl)methanesulfonyl chloride is more reactive due to the presence of a chloride leaving group and cyano EWG, making it a versatile intermediate in organic synthesis.

2.2. Crystallographic and Hydrogen Bonding Behavior

While direct crystallographic data for this compound is unavailable, related sulfonylphenols (e.g., ) exhibit intramolecular hydrogen bonding. For example, (E)-2-{[2-(2-Hydroxyethylamino)ethylimino]methyl}phenol forms intramolecular O–H⋯N hydrogen bonds, stabilizing its conformation . Similarly, the ortho-substituted sulfonyl group in the target compound may engage in intramolecular interactions, influencing its solid-state packing and melting point.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.